

An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyl Midostaurin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **O-Desmethyl Midostaurin**, a principal active metabolite of the multi-kinase inhibitor, Midostaurin. Understanding these properties is critical for research, formulation development, and pharmacokinetic studies of this significant compound.

Chemical Identity and Physicochemical Properties

O-Desmethyl Midostaurin, also known as CGP62221, is formed via the cytochrome P450-mediated metabolism of Midostaurin.[1] It shares a similar multi-targeted kinase inhibitor profile with its parent compound, contributing significantly to the overall therapeutic effect.[2]

Table 1: Physicochemical Properties of O-Desmethyl Midostaurin



Property	Value	Source/Method
IUPAC Name	N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,6.0², 28.08,13.015,19.020,2².021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide	Predicted
Synonyms	CGP62221, O-Desmethyl PKC412	[1]
Chemical Formula	C34H28N4O4	-
Molecular Weight	556.62 g/mol	-
Melting Point	Not experimentally determined. Predicted to be similar to or slightly lower than Midostaurin (235-260 °C).	Predicted based on structural similarity to Midostaurin[3]
Boiling Point	Not determined due to thermal instability at high temperatures.	-
Solubility	Poorly soluble in water. Soluble in organic solvents such as DMSO.	Predicted based on Midostaurin's solubility[3]
pKa	Not experimentally determined. Predicted to have a basic pKa due to the presence of nitrogen atoms in the heterocyclic rings.	Predicted
LogP	Not experimentally determined. Predicted to be high, indicating significant lipophilicity.	Predicted



Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of drug metabolites like **O-Desmethyl Midostaurin**. The following are generalized methodologies based on standard pharmaceutical practices.

Determination of Melting Point

Methodology: Capillary Melting Point Method

- Sample Preparation: A small, dry sample of **O-Desmethyl Midostaurin** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method

- Procedure: An excess amount of O-Desmethyl Midostaurin is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation: The suspension is filtered through a 0.45 μm filter to remove undissolved solid.
- Quantification: The concentration of O-Desmethyl Midostaurin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid



Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Determination of pKa

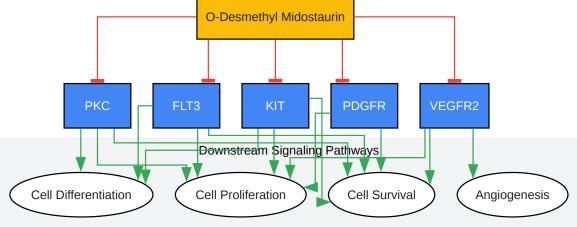
Methodology: Potentiometric Titration

- Sample Preparation: A precisely weighed amount of **O-Desmethyl Midostaurin** is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the curve.

Signaling Pathway Inhibition

O-Desmethyl Midostaurin, in conjunction with Midostaurin, exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases and other protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[3][5] The primary targets include FLT3, KIT, PKC, VEGFR2, and PDGFR.[5][6]

Signaling Pathways Inhibited by O-Desmethyl Midostaurin





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Caption: Inhibition of key signaling pathways by **O-Desmethyl Midostaurin**.

Analytical Methodologies

The quantification of **O-Desmethyl Midostaurin** in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common analytical technique for the separation and quantification of Midostaurin and its metabolites.

- · Column: C18 stationary phase.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV-Vis spectrophotometry at a wavelength of maximum absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method for the determination of low concentrations of **O-Desmethyl Midostaurin** in complex biological samples.

- Chromatography: Utilizes RP-HPLC for separation.
- Ionization: Electrospray ionization (ESI) is commonly used.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Conclusion



This technical guide has summarized the key physicochemical properties of **O-Desmethyl Midostaurin**, provided generalized experimental protocols for their determination, and illustrated its mechanism of action through the inhibition of critical signaling pathways. While some experimental data for this active metabolite are not publicly available, the information presented, including predicted values and methodologies, serves as a valuable resource for researchers and professionals in the field of drug development. Further experimental characterization of **O-Desmethyl Midostaurin** is warranted to fully elucidate its properties and behavior.

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